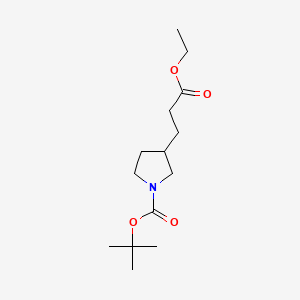

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and an ethoxy ester side chain. This structure is pivotal in organic synthesis, particularly as a precursor for pharmaceutical intermediates or chiral building blocks. The Boc group enhances solubility and stability during synthetic steps, while the ethoxy ester facilitates further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .

Properties

IUPAC Name |

tert-butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)7-6-11-8-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVMQNJUAVEKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine compounds .

Scientific Research Applications

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several pyrrolidine derivatives, differing primarily in substituents and stereochemistry. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The ethoxy ester in the target compound enhances lipophilicity compared to hydroxylated analogues (e.g., ), which may improve membrane permeability.

- Thermal Stability : The Boc group in all compounds confers thermal resilience, but spirocyclic derivatives () exhibit higher melting points (e.g., 99°C for compound 328) due to rigid frameworks .

Biological Activity

tert-Butyl 3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications.

- IUPAC Name : tert-butyl (2S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

- CAS Number : 126424-82-6

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.36 g/mol

- Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The oxopropyl moiety may enhance lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Data Table: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of pathogens | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study 1: Antioxidant Properties

A study conducted by researchers at the University of Bristol investigated the antioxidant capacity of various tert-butyl derivatives. The findings indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage.

Case Study 2: Antimicrobial Efficacy

In a separate investigation published in MDPI, the antimicrobial efficacy of the compound was tested against a panel of bacterial strains. Results revealed significant inhibition zones, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Anti-inflammatory Mechanisms

Research from the Journal of Medicinal Chemistry demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophage cultures, indicating its potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.